molecular formula C9H9FN2 B13007391 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile

2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile

Cat. No.: B13007391
M. Wt: 164.18 g/mol
InChI Key: WSDTYENBHUVMGB-UHFFFAOYSA-N
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Description

2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile is a fluorinated organic compound with the molecular formula C9H9FN2. It is known for its high reactivity and selectivity, making it a valuable asset in various chemical applications . This compound is often used in advanced research and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with ammonium acetate and potassium cyanide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. This interaction is often mediated by the fluorine atom, which enhances the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile is unique due to the presence of both the amino and nitrile groups, along with the fluorine atom. This combination imparts distinct chemical properties, such as increased reactivity and selectivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

2-amino-2-(3-fluoro-4-methylphenyl)acetonitrile

InChI

InChI=1S/C9H9FN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,12H2,1H3

InChI Key

WSDTYENBHUVMGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C#N)N)F

Origin of Product

United States

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